

A Comparative Efficacy Analysis of LY2979165 and JNJ-40411813 in Modulating Glutamatergic Neurotransmission

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Compound of Interest		
Compound Name:	LY2979165	
Cat. No.:	B1651637	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two investigational drugs, **LY2979165** and JNJ-40411813, which target the metabotropic glutamate receptor 2 (mGluR2). While direct head-to-head clinical trials are unavailable, this document synthesizes existing preclinical and clinical data to offer an objective comparison of their performance and mechanisms of action.

Executive Summary

LY2979165 is an orthosteric agonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3), while JNJ-40411813 is a positive allosteric modulator (PAM) selective for mGluR2. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications. LY2979165 has been investigated for its potential in treating dementia-related psychosis and agitation, with a focus on its ability to modulate glutamate release in the brain. In contrast, JNJ-40411813 has been explored for its therapeutic potential in epilepsy and schizophrenia, leveraging its ability to enhance the endogenous signaling of glutamate at the mGluR2.

This guide presents available quantitative data from preclinical and clinical studies, details of experimental protocols, and visual representations of the signaling pathways to facilitate a clear understanding of the similarities and differences in the efficacy of these two compounds.

Data Presentation



Preclinical Efficacy

Compound	Model	Species	Endpoint	Efficacy
JNJ-40411813	6 Hz Seizure Model (32 mA)	Mouse	Median Effective Dose (ED50)	12.2 mg/kg[1]
JNJ-40411813	6 Hz Seizure Model (44 mA)	Mouse	Median Effective Dose (ED50)	21.0 mg/kg[1]

Clinical Efficacy & Target Engagement

Compound	Study Population	Indication	Key Finding
LY2979165	Healthy Volunteers	Target Engagement	A 60 mg dose significantly reduced the ketamine-evoked BOLD signal in a pharmacological MRI study, demonstrating target engagement.[2]
JNJ-40411813	Patients with Schizophrenia	Schizophrenia	A Phase 2a exploratory study met its primary objectives of safety and tolerability.[4]
JNJ-40411813	Patients with Epilepsy	Epilepsy	A Phase 2 clinical trial failed to meet its primary efficacy endpoint of reducing seizure frequency.

Experimental Protocols Hz Seizure Model (as applied to JNJ-40411813)



The 6 Hz seizure model is a widely used preclinical screen for identifying potential antiepileptic drugs, particularly those that may be effective against treatment-resistant partial seizures.

- Animals: Male CF-1 mice are commonly used.
- Stimulation: A constant current of 32 mA or 44 mA at a frequency of 6 Hz for a duration of 3 seconds is delivered via corneal electrodes.
- Drug Administration: JNJ-40411813 was administered intraperitoneally at various doses prior to the seizure induction.
- Endpoint: The median effective dose (ED50) is calculated, representing the dose at which 50% of the animals are protected from seizures. Protection is typically defined as the absence of clonic-tonic seizures.[1][5]

Ketamine Challenge Pharmacological MRI (phMRI) (as applied to LY2979165)

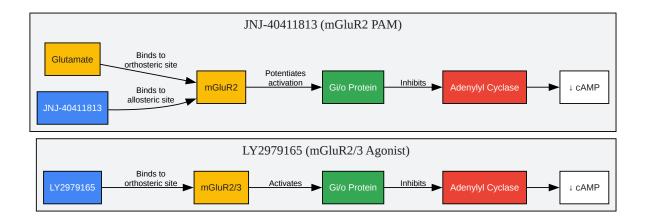
This experimental paradigm is used to assess the ability of a drug to modulate glutamate neurotransmission in the human brain.

- Subjects: Healthy adult volunteers.
- Procedure: A baseline MRI scan is performed. Subsequently, subjects receive an
 intravenous infusion of ketamine, a non-competitive NMDA receptor antagonist that induces
 a hyper-glutamatergic state. The test drug (LY2979165) or placebo is administered before
 the ketamine infusion.
- Imaging: Blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging (fMRI) is used to measure changes in brain activity.
- Endpoint: The primary outcome is the attenuation of the ketamine-induced BOLD signal in specific brain regions, indicating that the test drug can counteract the effects of ketamine and modulate glutamate activity.[2][6][7]

Signaling Pathways & Experimental Workflows



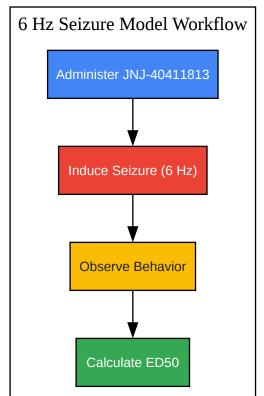
The distinct mechanisms of action of **LY2979165** and JNJ-40411813 lead to different downstream signaling effects. **LY2979165**, as an orthosteric agonist, directly binds to and activates the mGluR2/3 receptor. In contrast, JNJ-40411813, a positive allosteric modulator, binds to a different site on the mGluR2 receptor and enhances the receptor's response to the endogenous ligand, glutamate.

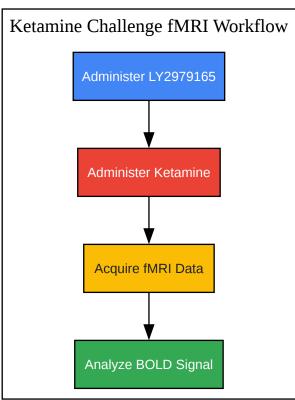


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Caption: mGluR2 signaling for an agonist versus a PAM.







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Caption: Experimental workflows for preclinical and clinical studies.

Conclusion

The available data suggest that both **LY2979165** and JNJ-40411813 effectively modulate the mGluR2 pathway, albeit through different mechanisms. JNJ-40411813 has demonstrated anticonvulsant effects in a preclinical seizure model, although it did not translate to clinical efficacy in a Phase 2 epilepsy trial. Its development for schizophrenia showed acceptable safety and tolerability. **LY2979165** has shown target engagement in the human brain, indicating its potential to modulate glutamate neurotransmission.

The choice between an mGluR2/3 agonist and an mGluR2 PAM would depend on the specific therapeutic indication and the desired pharmacological effect. An agonist like **LY2979165** provides a direct and potent activation of the receptor, which may be beneficial in conditions with a significant deficit in glutamatergic signaling. In contrast, a PAM like JNJ-40411813 offers a more nuanced approach by enhancing the physiological, temporal, and spatial aspects of



endogenous glutamate signaling, which could be advantageous in conditions where fine-tuning of synaptic transmission is required.

Further research, including direct comparative studies and clinical trials in specific patient populations, is necessary to fully elucidate the relative efficacy and therapeutic potential of these two promising compounds.

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